molecular formula C5H9NO2 B072989 N-Methyldiacetamide CAS No. 1113-68-4

N-Methyldiacetamide

Cat. No. B072989
CAS RN: 1113-68-4
M. Wt: 115.13 g/mol
InChI Key: ZNQFZPCFVNOXJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methyldiacetamide and its derivatives can be synthesized through various chemical pathways. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, with N,N-dimethylformamide (DMF) as solvent. The reaction conditions optimized include a temperature of 75-85℃ and a reaction time of 4 hours, achieving yields beyond 85% (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of N-Methylacetamide, a related compound, has been extensively studied to understand the behavior of N-Methyldiacetamide. Electron diffraction studies in gases have revealed details about bond distances and angles, highlighting differences in bond lengths between crystalline and gaseous states due to the presence of hydrogen bonds (M. Kimura & M. Aoki, 1953).

Chemical Reactions and Properties

N-Methylidene[bis(trimethylsilyl)methyl]amine, a derivative, acts as a stable methanimine synthon in [2 + 2] cycloadditions to ketenes, showcasing its utility in synthesizing β-lactams in a single step (C. Palomo et al., 1997). Additionally, compounds like N-((Diphenylamino)methyl)acetamide have been synthesized and characterized, indicating potential for diverse chemical reactions and applications (L. MURUGANANDAM et al., 2013).

Physical Properties Analysis

The study of N-Methylacetamide in water clusters reveals insights into solvation and hydrogen bonding, relevant for understanding the physical properties of N-Methyldiacetamide. The ABEEM/MM model predicts molecule interactions and properties such as optimal structures and dipole moments, contributing to our understanding of N-Methyldiacetamide's behavior in solution (Zhong-Zhi Yang & Ping Qian, 2006).

Chemical Properties Analysis

Research on derivatives and related compounds of N-Methyldiacetamide, such as studies on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, helps elucidate its chemical properties. These studies provide insights into reaction conditions, yields, and the influence of different substituents on chemical behavior (Gao Yonghong, 2009).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Energy & Environmental Science , specifically in the development of Li–O2 batteries .

Summary of the Application

N-Methyldiacetamide (also referred to as N,N-dimethylacetamide or DMA) is used in the creation of a new type of electrolyte for Li–O2 batteries . These batteries have been regarded as a promising successor to Li-ion batteries for next-generation energy storage .

Methods of Application or Experimental Procedures

The researchers designed a new DMA-based electrolyte by regulating the Li+ solvation structure under medium concentration . This new electrolyte has better endurance towards rigorous oxidative species and can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film .

Results or Outcomes

The use of this new electrolyte resulted in improved cycling stability of Li–O2 batteries . Both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieved the best cycling performances in DMA-based electrolytes to the researchers’ knowledge .

Safety And Hazards

According to the safety data sheet, N-Methyldiacetamide should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . If ingested, clean the mouth with water and drink plenty of water afterwards .

properties

IUPAC Name

N-acetyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQFZPCFVNOXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061492
Record name Acetamide, N-acetyl-N-methyl-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldiacetamide

CAS RN

1113-68-4
Record name N-Methyldiacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-68-4
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Record name N-Methyldiacetamide
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Record name Acetamide, N-acetyl-N-methyl-
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Record name Acetamide, N-acetyl-N-methyl-
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Record name N-acetyl-N-methylacetamide
Source European Chemicals Agency (ECHA)
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Record name N-METHYLDIACETAMIDE
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